molecular formula C10H12O3S B1523876 4-(Propane-2-sulfinyl)benzoic acid CAS No. 72460-80-1

4-(Propane-2-sulfinyl)benzoic acid

Cat. No.: B1523876
CAS No.: 72460-80-1
M. Wt: 212.27 g/mol
InChI Key: RKAJHDSVSASBOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Propane-2-sulfinyl)benzoic acid is an organosulfur compound characterized by a benzene ring substituted with a sulfinyl group at the 4-position and a carboxylic acid group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-bromobenzoic acid as the starting material.

  • Reaction Steps: The bromine atom is replaced by a sulfinyl group through a nucleophilic substitution reaction.

  • Reagents: Common reagents include propane-2-sulfinyl chloride and a base such as triethylamine.

  • Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) at elevated temperatures.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production involves similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.

  • Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be further oxidized to produce 4-(propane-2-sulfonyl)benzoic acid.

  • Reduction: The sulfinyl group can be reduced to a sulfide.

  • Substitution: The sulfinyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromic acid are used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

  • Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: 4-(Propane-2-sulfonyl)benzoic acid.

  • Reduction: 4-(Propane-2-sulfanyl)benzoic acid.

  • Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-(Propane-2-sulfinyl)benzoic acid is utilized in several scientific fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: It is used in biochemical studies to understand enzyme mechanisms and interactions.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

  • Molecular Targets: It may interact with enzymes or receptors in biological systems.

  • Pathways Involved: The exact pathways depend on the specific application but can include metabolic pathways or signaling cascades.

Comparison with Similar Compounds

  • 4-(Propane-2-sulfonyl)benzoic acid: A related compound where the sulfinyl group is oxidized to a sulfonyl group.

  • 4-(Propane-2-sulfanyl)benzoic acid: A reduced form where the sulfinyl group is converted to a sulfanyl group.

Uniqueness: 4-(Propane-2-sulfinyl)benzoic acid is unique due to its intermediate oxidation state, which provides distinct reactivity compared to its fully oxidized or reduced counterparts.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications

Properties

IUPAC Name

4-propan-2-ylsulfinylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-7(2)14(13)9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAJHDSVSASBOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50705492
Record name 4-(Propane-2-sulfinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72460-80-1
Record name 4-(Propane-2-sulfinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(propane-2-sulfinyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of ethyl 4-isopropylsulfinylbenzoate (245 mg, 1.02 mmol) in EtOH (1 mL) at room temperature was added NaOH (300 μL of 5.0 M, 1.50 mmol) dropwise and the mixture stirred for 30 min. The pH of the mixture was adjusted to 2 with 1N HCl before it was evaporated to dryness. The solids were taken up in water, filtered, washed with water (2×), and desiccated to give 4-isopropylsulfinylbenzoic acid (80%) as a white solid. 1H NMR (400 MHz, DMSO) δ 13.30 (s, 1H), 8.11 (d, J=8.2 Hz, 2H), 7.73 (d, J=8.2 Hz, 2H), 3.07-2.97 (m, 1H), 1.22 (d, J=6.9 Hz, 3H), 0.90 (d, J=6.7 Hz, 3H).
Name
ethyl 4-isopropylsulfinylbenzoate
Quantity
245 mg
Type
reactant
Reaction Step One
Name
Quantity
300 μL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Propane-2-sulfinyl)benzoic acid
Reactant of Route 2
4-(Propane-2-sulfinyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(Propane-2-sulfinyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(Propane-2-sulfinyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(Propane-2-sulfinyl)benzoic acid
Reactant of Route 6
4-(Propane-2-sulfinyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.